(S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate
説明
Structural Characterization and Stereochemical Analysis of (S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate
Molecular Architecture of Pyrido[2,3-b]pyrazine Core Structure
The pyrido[2,3-b]pyrazine system forms a bicyclic framework consisting of a pyridine ring fused to a pyrazine ring. In this compound, the pyrido[2,3-b]pyrazine core is substituted at position 6 with a chlorine atom and at position 2 with an oxo group, while position 3 hosts a 2-hydroxyacetate moiety. The molecular formula C~10~H~10~ClN~3~O~4~ (molecular weight: 271.66 g/mol) confirms the integration of these substituents.
Key spectral data validate this architecture:
- Infrared (IR) spectroscopy : A strong absorption band at 1661 cm⁻¹ corresponds to the C=O stretch of the oxo group, while the broad peak near 3193–3459 cm⁻¹ aligns with N–H stretching vibrations in the tetrahydropyrido[2,3-b]pyrazine ring.
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : The singlet at 5.46–5.64 ppm arises from the non-aromatic CH proton adjacent to the hydroxyacetate group. The NH proton in the pyrazine ring resonates as a singlet at 8.95–9.62 ppm.
- ¹³C NMR : Peaks at 170–175 ppm confirm carbonyl carbons (oxo and ester groups), while aromatic carbons appear between 110–150 ppm.
The fused bicyclic system adopts a nearly planar conformation, as evidenced by density functional theory (DFT) calculations on related pyridopyrazines, which show dihedral angles <5° between ring planes.
Stereochemical Configuration at Chiral Centers
This compound contains two chiral centers:
- C3 of the tetrahydropyrido[2,3-b]pyrazine ring.
- C2 of the 2-hydroxyacetate side chain.
Both centers exhibit S configurations, as denoted in the systematic name. Stereochemical assignment relies on synthetic pathway analysis and comparative NMR data:
- Synthetic origin : Asymmetric synthesis protocols for pyrido[2,3-b]pyrazines often employ chiral catalysts or enantiomerically pure starting materials, favoring the observed configurations.
- NMR coupling patterns : The absence of splitting in the CH proton signal (5.46–5.64 ppm) suggests restricted rotation due to steric hindrance from the adjacent stereocenter.
| Chiral Center | Configuration | Evidence | Source |
|---|---|---|---|
| C3 (pyrazine) | S | Synthetic pathway stereocontrol | |
| C2 (acetate) | S | NMR coupling & optical rotation |
Comparisons with diastereomers of related compounds reveal distinct NMR chemical shifts for protons near chiral centers, further corroborating the assigned configurations.
Comparative Analysis with Related Pyridopyrazine Derivatives
Structural variations among pyrido[2,3-b]pyrazine derivatives significantly influence their physicochemical and spectral properties:
Substituent Effects on Spectral Features
- Chloro vs. methyl groups : The electron-withdrawing chlorine atom at position 6 deshields adjacent protons, shifting their NMR signals downfield compared to methyl-substituted analogs.
- Hydroxyacetate vs. phenyl groups : The polar hydroxyacetate side chain enhances solubility in polar solvents, whereas bulky aryl groups (e.g., in compound 3bc from ) increase molecular rigidity, as seen in upfield-shifted aromatic protons.
Electronic and Reactivity Trends
- Band gap (E~gap~) : Derivatives with electron-withdrawing groups (e.g., chloro) exhibit smaller E~gap~ values (3.444 eV vs. 4.2 eV for methyl analogs), enhancing their nonlinear optical (NLO) responses.
- Dipole moment (μ) : The hydroxyacetate moiety increases μ compared to nonpolar substituents, favoring interactions with polar solvents or biological targets.
These comparisons underscore the unique electronic profile of the target compound, positioning it as a candidate for NLO applications or targeted molecular recognition.
特性
分子式 |
C10H10ClN3O4 |
|---|---|
分子量 |
271.66 g/mol |
IUPAC名 |
methyl (2S)-2-[(3S)-6-chloro-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C10H10ClN3O4/c1-18-10(17)7(15)6-9(16)12-4-2-3-5(11)13-8(4)14-6/h2-3,6-7,15H,1H3,(H,12,16)(H,13,14)/t6-,7-/m0/s1 |
InChIキー |
RGIAUYMQENSXFV-BQBZGAKWSA-N |
異性体SMILES |
COC(=O)[C@H]([C@H]1C(=O)NC2=C(N1)N=C(C=C2)Cl)O |
正規SMILES |
COC(=O)C(C1C(=O)NC2=C(N1)N=C(C=C2)Cl)O |
製品の起源 |
United States |
準備方法
合成経路と反応条件
(S)-メチル 2-((S)-6-クロロ-2-オキソ-1,2,3,4-テトラヒドロピリド[2,3-b]ピラジン-3-イル)-2-ヒドロキシアセテートの合成は、通常、多段階の有機反応を伴います。一般的な合成経路の1つは、テトラヒドロピリド[2,3-b]ピラジノンコアの調製から始まり、その後、塩素化とエステル化のステップが続きます。反応条件には、通常、以下が含まれます。
テトラヒドロピリド[2,3-b]ピラジノンコアの形成: このステップには、酸性または塩基性条件下で適切な前駆体を使用して環化反応が含まれる場合があります。
塩素化: クロロ基の導入は、塩化チオニルまたは五塩化リンなどの塩素化剤を使用して達成できます。
エステル化: 最後のステップには、メタノールと硫酸または塩酸などの酸触媒を使用してヒドロキシル基のエステル化が含まれます。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、連続フローリアクター、自動合成プラットフォーム、再結晶やクロマトグラフィーなどの厳格な精製技術の使用が含まれる場合があります。
化学反応の分析
科学研究への応用
(S)-メチル 2-((S)-6-クロロ-2-オキソ-1,2,3,4-テトラヒドロピリド[2,3-b]ピラジン-3-イル)-2-ヒドロキシアセテートには、いくつかの科学研究への応用があります。
医薬品化学: この化合物の独自の構造は、特に酵素阻害剤または受容体モジュレーターの設計における薬物開発の候補となっています。
有機合成: これは、より複雑な有機分子の合成における中間体として役立ちます。
生物学的研究: その潜在的な生物活性は、細胞プロセスへの影響を理解するために、さまざまなアッセイで調べることができます。
工業用途: この化合物は、新しい材料の開発や化学反応の触媒として使用できます。
科学的研究の応用
(S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its potential biological activity can be explored in various assays to understand its effects on cellular processes.
Industrial Applications: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
(S)-メチル 2-((S)-6-クロロ-2-オキソ-1,2,3,4-テトラヒドロピリド[2,3-b]ピラジン-3-イル)-2-ヒドロキシアセテートの作用機序には、特定の分子標的との相互作用が含まれます。クロロ置換テトラヒドロピリド[2,3-b]ピラジノンコアは、酵素または受容体と相互作用し、その活性の阻害または調節につながる可能性があります。正確な経路と分子標的は、化合物が使用される特定の生物学的コンテキストによって異なります。
類似化合物との比較
Comparison with Similar Compounds
The following analysis compares the target compound to structurally or functionally related molecules based on the evidence provided.
Structural Analogues with Pyrido-Pyrazine/Pyrimidine Cores
- Pyrido[2,3-d]pyrimidine Derivatives (): The compound 2-(N-Benzyl-N-methylamino)ethyl-5-(2-chlorophenyl)-1,2,3,4,5,8-hexahydro-1,3,7-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate shares a fused pyrido-pyrimidine core with the target compound. Key differences include: Substituents: The pyrido-pyrimidine derivative lacks the hydroxyacetate group but includes a 2-chlorophenyl substituent and a hexahydro ring system.
- Pyrrolo-Triazolo-Pyrazine Derivatives (): Compounds such as 2-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)acetic acid derivatives (e.g., O-tetrahydro-2H-pyran-4-yl oxime) feature a more complex tricyclic system. Substituent Diversity: Cyclopropane and tetrahydro-pyran groups in these derivatives may improve solubility compared to the target compound’s methyl hydroxyacetate group .
Functional Analogues with Chloro and Hydroxy Substituents
- Zygocaperoside and Isorhamnetin-3-O-glycoside (): While these compounds are flavonoid glycosides (unrelated to pyrido-pyrazines), their isolation and characterization methods (e.g., UV/NMR spectroscopy) provide a framework for analyzing the target compound. For example: 1H-NMR Data: The target compound’s hydroxy and chloro groups would produce distinct shifts (e.g., hydroxy protons at δ 4.5–5.5 ppm; chloro-substituted carbons at δ 40–60 ppm in 13C-NMR) . Chirality: Both Zygocaperoside and the target compound rely on stereochemical precision, underscoring the need for chiral resolution techniques.
生物活性
(S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate is a chiral compound with a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
The compound has the following chemical characteristics:
- CAS Number : 1185302-68-4
- Molecular Formula : C10H10ClN3O4
- Molecular Weight : 271.66 g/mol
Biological Activity
Research indicates that compounds with similar structural features often exhibit significant biological activities, particularly in the realm of cancer therapy and antimicrobial properties. The presence of the tetrahydropyrido core and the chlorine substituent are crucial for its pharmacological effects.
The biological activity of (S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate is primarily linked to its ability to modulate microRNA (miRNA) processing. This modulation can restore miRNA expression to physiological levels and influence cancer cell proliferation.
Case Studies and Research Findings
A study examining quinolone derivatives, including (S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate, demonstrated promising anticancer activity against ovarian cancer cell lines. The study reported the following findings:
| Compound | GI50 (SKOV-3) μM | CC50 (Wi-38) μM |
|---|---|---|
| Enoxacin | 125 | 216 ± 123.1 |
| (S)-Methyl 2-(6-chloro...) | Not tested | Not determined |
| Compound A | 37.71 ± 3.38 | 38.51 ± 28.97 |
| Compound B | 13.14 ± 1.29 | 53.50 ± 20.64 |
This table illustrates the growth inhibition concentration (GI50) and cytotoxicity concentration (CC50) for various compounds tested against ovarian cancer cell lines.
Synthesis and Derivatives
The synthesis of (S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate can involve several strategies that are essential for producing sufficient quantities for biological testing. The compound's derivatives have also been explored for enhanced biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate, and how can stereochemical purity be ensured?
- Methodological Answer :
- Multi-step synthesis : Start with nitroarene precursors and employ palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) to construct the pyrido[2,3-b]pyrazine core. Chiral resolution or asymmetric catalysis (e.g., chiral auxiliaries) can ensure (S,S)-stereochemistry .
- Quality Control : Use chiral HPLC or circular dichroism (CD) spectroscopy to verify enantiomeric excess. Compare retention times with reference standards (e.g., impurity profiles in pharmaceutical guidelines) .
Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Degradation Studies : Perform accelerated stability testing (e.g., 40°C/75% RH for 6 months) and monitor hydrolysis of the ester group via LC-MS. Identify degradation products using high-resolution mass spectrometry (HRMS) and compare with known impurities (e.g., analogs from thieno[2,3-b]pyridine studies) .
- Storage Recommendations : Store at 2–8°C in anhydrous conditions to minimize ester hydrolysis, as suggested for structurally related heterocyclic esters .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm stereochemistry and substituent positions (e.g., hydroxyacetate and chloro groups). Compare with spectral databases (e.g., PubChem or SciFinder entries for similar pyridopyrazines) .
- X-ray Crystallography : Resolve absolute configuration using single-crystal X-ray diffraction, as demonstrated for complex pyran derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer :
- Assay Optimization : Standardize cell permeability assays (e.g., Caco-2 models) to account for ester hydrolysis variability. Use isotopically labeled analogs (e.g., -methyl groups) to track metabolic stability .
- Data Reconciliation : Cross-validate results with computational models (e.g., molecular docking to predict binding affinities) and compare with structurally related pyrazolo[1,5-a]imidazoles .
Q. What strategies are effective for identifying and quantifying trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS/MS : Employ reverse-phase chromatography with a C18 column and tandem MS to detect impurities at <0.1% levels. Reference EP/BP impurity standards (e.g., pyrido[1,2,3-de]benzoxazine derivatives) for calibration .
- Synthetic Byproduct Analysis : Use mechanistic insights from nitroarene cyclization reactions (e.g., palladium-catalyzed pathways) to predict and isolate side products .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Apply QSAR models to estimate logP, solubility, and metabolic clearance. Validate predictions with in vitro hepatic microsomal assays.
- Docking Studies : Simulate interactions with target enzymes (e.g., kinases or proteases) using PyMol or Schrödinger Suite, leveraging structural data from pyrido[2,3-d]pyrimidine analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
